molecular formula C16H12N4OS2 B2771199 N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1239484-73-1

N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2771199
CAS No.: 1239484-73-1
M. Wt: 340.42
InChI Key: YJIZPWKFIACSRH-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a synthetic heterocyclic compound designed for research use, featuring a molecular scaffold that integrates benzothiazole, pyrazole, and thiophene rings. This specific structural motif is of significant interest in medicinal chemistry due to the established biological activities of its core components. Thiophene-based derivatives are widely recognized for their diverse therapeutic potential, demonstrating activities such as antimicrobial, anti-inflammatory, and anticancer effects . Similarly, the thiazole nucleus is a privileged structure in drug discovery, found in various compounds with documented antitumor, antimicrobial, and antiviral properties . The integration of these moieties suggests potential for multifaceted biological interactions. While the specific mechanism of action for this compound requires empirical elucidation, its designed structure positions it as a candidate for investigating inhibition against a range of biological targets. Researchers are exploring such hybrid molecules for their potential application in areas like virology, particularly against pathogens such as the hepatitis C virus (HCV), where analogous pyrazole and thiazole derivatives have shown promising activity by inhibiting viral replication . In microbiological research, similar compounds have exhibited significant activity against Gram-negative bacterial strains like Pseudomonas aeruginosa . This compound is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-9-17-11-7-10(4-5-15(11)23-9)18-16(21)13-8-12(19-20-13)14-3-2-6-22-14/h2-8H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIZPWKFIACSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and an appropriate aldehyde or ketone.

    Formation of the Pyrazole Ring: Using hydrazine derivatives and 1,3-diketones.

    Coupling Reactions: Combining the benzothiazole and pyrazole intermediates through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or the double bonds in the heterocyclic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have identified pyrazole derivatives, including N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, as potential anticancer agents. These compounds have shown promising results in inhibiting tumor cell proliferation. For instance, a study evaluated various pyrazole derivatives against different cancer cell lines, revealing significant antiproliferative effects attributed to structural modifications that enhance their biological activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that certain pyrazole derivatives exhibit superior anti-inflammatory activity compared to standard treatments like diclofenac sodium. The mechanism involves the inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties in vitro. Studies have shown that it exhibits significant activity against various pathogenic bacteria and fungi, contributing to its potential use in developing new antimicrobial agents .

Study on Anticancer Potential

A notable case study involved the evaluation of various substituted pyrazoles for their anticancer properties. This compound was synthesized and tested against multiple cancer cell lines, showing IC50 values significantly lower than those of traditional chemotherapeutic agents .

Investigation of Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of this compound. The study utilized a series of in vitro assays to evaluate the inhibition of inflammatory markers in human cell lines, demonstrating that the compound effectively reduced levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-3-carboxamide Derivatives with Thiophene and Benzothiazole Substituents

Key Compounds :

N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide (CAS 64-17-5)

  • Structure : Differs in the substitution pattern of the benzothiazole (2-yl vs. 5-yl) and the methyl group on the thiophene (5-methyl vs. unsubstituted thiophen-2-yl).
  • Properties : Molecular weight 284.34 g/mol; characterized via InChIKey LFQSCWFLJHTTHZ-UHFFFAOYSA-N .
  • Relevance : Highlights the importance of substitution positions on benzothiazole and thiophene for molecular recognition.

Compounds from :

  • Example : N-(5-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)butyramide (7c)
  • Structure : Incorporates a benzo[d]oxazole instead of benzothiazole and a dihydropyrazoline ring.
  • Data: Melting point 178–181°C; LCMS (ES + 396.99 (M + 1)) .

Thiazole- and Pyrimidine-Based Analogs

Key Compounds :

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Structure: Pyrimidine core with thiophene and nitrophenoxy groups. Relevance: Demonstrates how pyrimidine scaffolds (vs. pyrazole) alter electronic properties and steric bulk, affecting solubility and target engagement .

N-Substituted 2-(4-pyridinyl)thiazole carboxamides

  • Structure : Thiazole-carboxamide with pyridinyl substituents.
  • Synthesis : Prepared via coupling of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates with amines, yielding analogs with IC₅₀ values <1 µM in kinase assays .
Comparison Table :
Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazole Thiophen-2-yl, 2-Me-benzothiazole ~325 (estimated) High planarity, H-bond acceptor
Compound Pyrazole 5-Me-thiophen-2-yl, benzothiazole 284.34 Moderate solubility, stable
Compound (7c) Dihydropyrazole Thiophen-2-yl, benzo[d]oxazole 396.99 Lower melting point, flexible
N-Substituted Thiazole Thiazole 4-Pyridinyl, carboxamide ~300 (varies) Kinase inhibition, high potency
Cannabinoid Receptor Ligands :
  • SR144528 : A pyrazole-3-carboxamide with 4-chloro-3-methylphenyl and bicycloheptyl groups (). It acts as a CB2 receptor antagonist (Kᵢ = 0.6 nM), demonstrating the role of lipophilic substituents in receptor affinity .
    • Comparison : The target compound’s benzothiazole group may reduce CNS penetration compared to piperidinyl analogs, favoring peripheral action.
Antitubercular Agents :
  • Pyrazoline-benzoxazole hybrids in showed MIC values of 1.56–6.25 µg/mL against M. tuberculosis, with electron-withdrawing groups (e.g., Cl) enhancing activity . This suggests that the target compound’s thiophene and benzothiazole moieties could be optimized for antimicrobial applications.

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the class of heterocyclic compounds. This compound exhibits a range of biological activities, primarily focusing on anti-cancer and anti-inflammatory properties. This article compiles recent research findings, including structure-activity relationships (SAR), synthesis methods, and biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O1S3C_{18}H_{18}N_{2}O_{1}S_{3} with a molecular weight of 342.5 g/mol. The compound features a unique arrangement of a pyrazole ring linked to both a benzothiazole and thiophene moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Ring : Starting from 2-aminothiophenol and an appropriate aldehyde or ketone.
  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and 1,3-diketones.
  • Coupling Reactions : Combining the benzothiazole and pyrazole intermediates through amide bond formation.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, such as MCF7 (breast cancer) and U87 (glioblastoma) cells. The IC50 values for these effects are reported to be around 25.72 ± 3.95 μM, indicating significant cytotoxicity against tumor cells .

Table 1: Anti-Cancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
MCF725.72 ± 3.95Induces apoptosis
U8745.2 ± 13.0Cytotoxicity

Anti-Inflammatory Activity

The compound also exhibits notable anti-inflammatory properties, acting as a selective inhibitor of cyclooxygenase enzymes (COX). In vitro studies have demonstrated that it significantly inhibits COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: Anti-Inflammatory Activity

CompoundCOX Inhibition IC50 (μM)Reference Drug IC50 (μM)
This compound0.04 ± 0.09Celecoxib: 0.04 ± 0.01

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Benzothiazole Moiety : Enhances interaction with biological targets due to its electron-withdrawing nature.
  • Pyrazole Ring : Known for its pharmacological versatility, contributing to anti-cancer and anti-inflammatory effects.
  • Thiophene Group : Provides additional stability and may enhance lipophilicity, facilitating cellular uptake.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Tumor Growth Suppression in Mice : In animal models, administration of the compound led to significant suppression of tumor growth compared to control groups .
  • Histopathological Evaluations : Studies involving carrageenan-induced paw edema in rats demonstrated reduced inflammation with minimal degenerative changes in vital organs, indicating safety alongside efficacy .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide?

Synthesis typically involves multi-step routes with strict control of temperature (e.g., reflux at 80–100°C), solvent selection (ethanol, DMF, or dichloromethane), and catalysts like triethylamine. For example, coupling pyrazole precursors with thiophene-substituted benzo[d]thiazole intermediates under nitrogen atmosphere improves yield. Reaction progress is monitored via TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for characterizing this compound?

1H/13C NMR confirms aromatic proton environments and carboxamide connectivity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and NH stretches. X-ray crystallography, where feasible, resolves bond angles and torsional strain in the heterocyclic core .

Q. How can researchers ensure purity during synthesis?

Purification strategies include recrystallization from ethanol/dichloromethane mixtures and preparative HPLC for polar byproducts. Purity is quantified via HPLC-UV (>95% area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound’s anticancer potential?

  • Methodology : Systematically modify substituents (e.g., methyl on benzo[d]thiazole, thiophene position) and test against cancer cell lines (e.g., MCF-7, A549). Compare IC50 values and correlate with logP calculations to assess hydrophobicity-activity trends.
  • Reference Models : Analogous pyrazole-thiazole hybrids show enhanced activity when electron-withdrawing groups are introduced at the thiophene ring .

Q. How can contradictory biological activity data (e.g., varying IC50 across studies) be resolved?

  • Approach : Standardize assay conditions (cell passage number, serum concentration) and validate via dose-response curves. Use orthogonal assays (e.g., apoptosis markers vs. proliferation inhibition) to confirm mechanisms. Statistical meta-analysis of published data identifies outliers .

Q. What computational strategies predict target binding modes for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or tubulin. Validate with MD simulations (GROMACS) to assess binding stability.
  • Case Study : Triazolopyridazine analogs show π-π stacking with kinase ATP pockets, suggesting similar behavior for this compound’s thiophene-benzo[d]thiazole core .

Q. How to assess metabolic stability in vitro?

  • Protocol : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance. CYP450 inhibition assays identify metabolic hotspots (e.g., demethylation of the 2-methyl group) .

Q. What strategies optimize solubility without compromising activity?

  • Approach : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) at the pyrazole 3-position. Evaluate via shake-flask solubility assays and parallel artificial membrane permeability (PAMPA). Co-crystallization with cyclodextrins enhances aqueous stability .

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